6-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine
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Overview
Description
6-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine is a heterocyclic compound that contains a pyridine ring, a thiazole ring, and a thiophene ring. These structural features make it an interesting molecule for various applications in medicinal chemistry and material science. The presence of multiple heteroatoms (nitrogen and sulfur) in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki-Miyaura cross-coupling reaction between a thiophene boronic acid and a halogenated thiazole derivative.
Formation of the Pyridine Ring: The pyridine ring can be synthesized by a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the key reactions.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Substituted thiazole and pyridine derivatives.
Scientific Research Applications
6-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s heterocyclic structure allows it to form strong interactions with these targets, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as tioconazole and sertaconazole, are known for their antifungal properties.
Thiazole Derivatives: Thiazole-containing compounds, such as thiamine (vitamin B1) and ritonavir, have diverse biological activities, including antimicrobial and antiviral effects.
Pyridine Derivatives: Pyridine-based compounds, such as nicotinamide and isoniazid, are widely used in medicine for their vitamin and anti-tubercular properties.
Uniqueness
6-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows it to interact with a broader range of biological targets compared to simpler heterocyclic compounds.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-9-4-2-6-12(14-9)16-13-15-10(8-18-13)11-5-3-7-17-11/h2-8H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUGUUFOOMYNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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